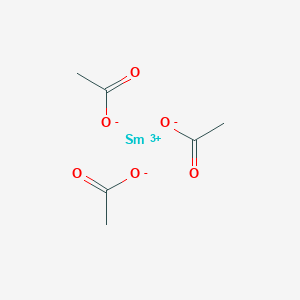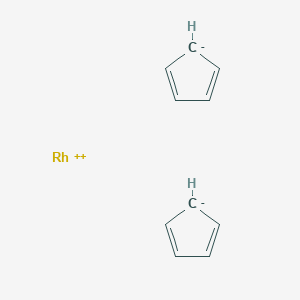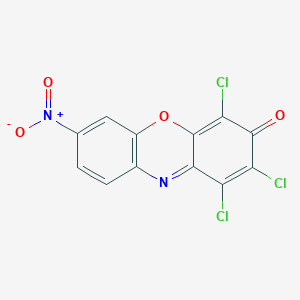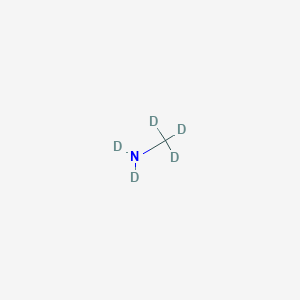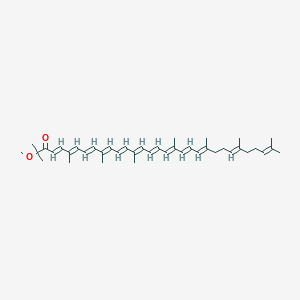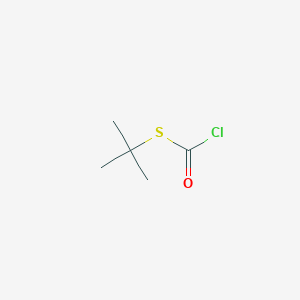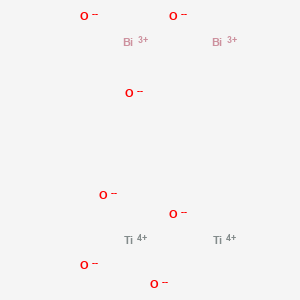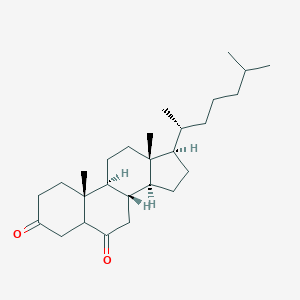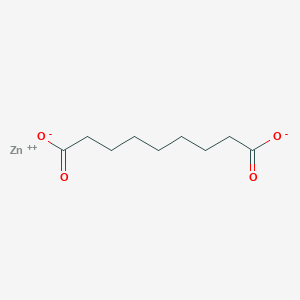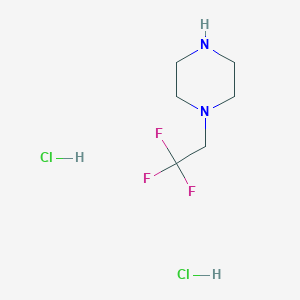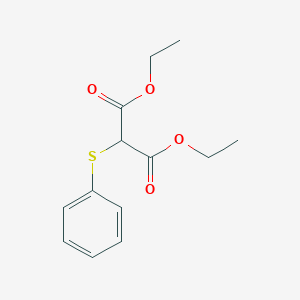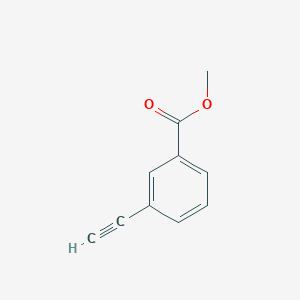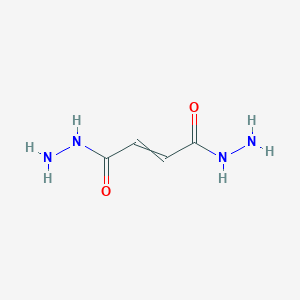
Maleohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely recognized for its role as a plant growth regulator, particularly in preventing the sprouting of stored crops such as potatoes, onions, garlic, and carrots . Maleohydrazide works by inhibiting cell division while allowing cell enlargement, thus controlling unwanted growth without causing significant harm to the plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maleohydrazide can be synthesized through the reaction of maleic anhydride with hydrazine hydrate. The reaction typically involves heating maleic anhydride in the presence of hydrazine hydrate, leading to the formation of this compound . The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced as its potassium salt due to its higher water solubility compared to the free acid form . This allows for more efficient application in agricultural practices. The industrial process involves the neutralization of this compound with potassium hydroxide, resulting in the formation of the potassium salt, which is then purified and formulated for use.
Chemical Reactions Analysis
Types of Reactions: Maleohydrazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form maleic acid and nitrogen gas.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, particularly with electrophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Maleic acid and nitrogen gas.
Reduction: Hydrazine derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Mechanism of Action
Maleohydrazide exerts its effects by inhibiting cell division through the suppression of DNA synthesis and mitosis . It interferes with the normal functioning of the cell cycle, particularly during the G2 phase, leading to the inhibition of cell proliferation. The compound targets various molecular pathways, including those involved in DNA replication, repair, and recombination . Additionally, this compound affects the expression of genes related to meristem development, cell division, and phytohormone signaling .
Comparison with Similar Compounds
Maleohydrazide is unique in its ability to inhibit cell division without significantly affecting cell enlargement. Similar compounds include:
Hydrazine: A simple hydrazine derivative with similar inhibitory effects on cell division.
Maleic Acid: The parent compound of this compound, which also exhibits growth-regulating properties.
Pyridazine Derivatives: Compounds with similar structures and biological activities.
This compound stands out due to its specific application in agriculture as a sprout suppressant and its relatively low toxicity compared to other growth regulators .
Properties
CAS No. |
14628-35-4 |
|---|---|
Molecular Formula |
C4H8N4O2 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
(Z)-but-2-enedihydrazide |
InChI |
InChI=1S/C4H8N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2H,5-6H2,(H,7,9)(H,8,10)/b2-1- |
InChI Key |
SNVRDQORMVVQBI-UPHRSURJSA-N |
SMILES |
C(=CC(=O)NN)C(=O)NN |
Isomeric SMILES |
C(=C\C(=O)NN)\C(=O)NN |
Canonical SMILES |
C(=CC(=O)NN)C(=O)NN |
Key on ui other cas no. |
14628-35-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



